Nesbuvir

Overview

Description

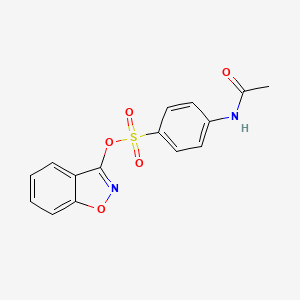

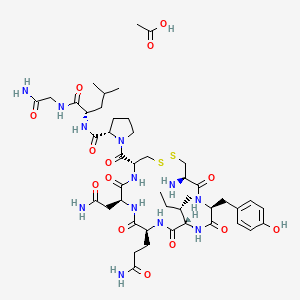

Nesbuvir is a novel selective inhibitor of nonstructural protein 5B (NS5B) polymerase with an IC50 value of 5 nM . NS5B is a viral protein found in Hepatitis C Virus (HCV) and plays a crucial role in HCV RNA replication .

Molecular Structure Analysis

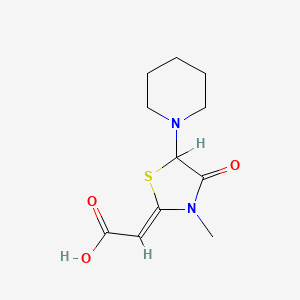

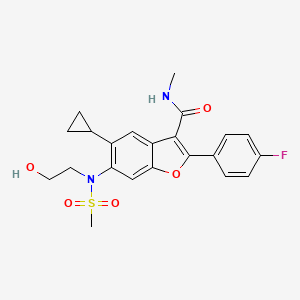

Nesbuvir has a chemical formula of C22H23FN2O5S . It belongs to the class of organic compounds known as 2-arylbenzofuran flavonoids . These are phenylpropanoids containing the 2-phenylbenzofuran moiety .

Chemical Reactions Analysis

Nesbuvir is a selectively inhibitor of hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase . It inhibits the replication of the viral genome .

Scientific Research Applications

Nesbuvir: A Comprehensive Analysis of Scientific Research Applications

Nesbuvir is a compound that has been investigated for its potential in treating various diseases, particularly Hepatitis C. Below is a detailed analysis of its applications across different scientific research fields.

Hepatitis C Virus (HCV) Treatment: Nesbuvir has been primarily researched as a treatment option for Hepatitis C. It functions as an allosteric inhibitor of the HCV non-structural protein 5B (NS5B) polymerase . This enzyme is crucial for the replication of the virus, and by inhibiting it, Nesbuvir can effectively reduce viral proliferation.

Mode-of-Action Studies: Understanding the mode-of-action of Nesbuvir provides insights into its selectivity and efficacy. Biophysical techniques have been used to study its interaction with the NS5B polymerase, revealing that Nesbuvir binds with the enzyme from genotype 3a . This interaction is vital for designing targeted therapies against specific HCV genotypes.

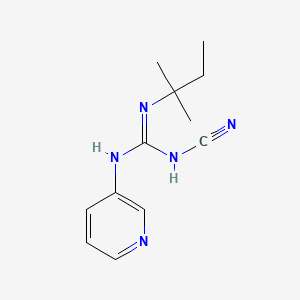

Pharmacoinformatics: Pharmacoinformatic approaches have been employed to explore the inhibitory mechanism of Nesbuvir. Molecular docking studies suggest that Nesbuvir binds with a binding affinity of −15.42 Kcal/mol at the NS5B (PS-II) site . This high affinity indicates a strong potential for Nesbuvir to act as an effective inhibitor.

Allosteric Inhibition Analysis: Nesbuvir’s role as an allosteric inhibitor makes it a subject of interest in the analysis of inhibition mechanisms. Allosteric inhibitors like Nesbuvir can modulate the enzyme’s activity without binding to the active site, offering a pathway to overcome drug resistance .

Antiviral Drug Development: The study of Nesbuvir contributes to the broader field of antiviral drug development. Its interaction with HCV polymerase serves as a model for developing new drugs against other viruses that rely on similar replication mechanisms.

Genotype-Specific Therapy Design: Nesbuvir’s selective interaction with genotype 3a NS5B polymerase aids in the design of genotype-specific therapies. This specificity is crucial for creating more effective treatments with fewer side effects .

Structural Stabilization Studies: Research has indicated that certain inhibitors, including Nesbuvir, can stabilize the structure of NS5B polymerase. This stabilization is significant for understanding the structural dynamics of the enzyme and how it can be targeted by therapeutic agents .

Transition Phase Inhibition: Nesbuvir has been shown to interfere with the transition from initiation to elongation during the viral replication process. This disruption is a key area of study for preventing the maturation of viral particles and halting the spread of infection within the host .

Mechanism of Action

Target of Action

Nesbuvir is a small molecule drug that primarily targets the NS5B polymerase of the Hepatitis C virus . This enzyme plays a crucial role in the replication of the viral genome, making it a key target for antiviral drugs .

Mode of Action

Nesbuvir acts as an allosteric inhibitor of the NS5B polymerase . Allosteric inhibitors work by binding to a site on the enzyme that is distinct from the active site. This binding induces a conformational change in the enzyme, which can reduce its activity .

Biochemical Pathways

The primary biochemical pathway affected by Nesbuvir is the Hepatitis C viral replication pathway . By inhibiting the NS5B polymerase, Nesbuvir disrupts the replication of the viral genome, which in turn hampers the production of new virus particles .

Pharmacokinetics

These properties are crucial in determining the drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular effect of Nesbuvir is the inhibition of the NS5B polymerase, which leads to a decrease in viral RNA synthesis . On a cellular level, this results in a reduction in the production of new virus particles, thereby limiting the spread of the virus within the host .

Action Environment

The efficacy and stability of Nesbuvir, like many other drugs, can be influenced by various environmental factors. While specific studies on Nesbuvir are limited, factors such as temperature, pH, and the presence of other substances can potentially affect the stability and activity of the drug . Furthermore, the genetic diversity of the Hepatitis C virus, with its multiple genotypes and subtypes, can also influence the drug’s efficacy .

properties

IUPAC Name |

5-cyclopropyl-2-(4-fluorophenyl)-6-[2-hydroxyethyl(methylsulfonyl)amino]-N-methyl-1-benzofuran-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN2O5S/c1-24-22(27)20-17-11-16(13-3-4-13)18(25(9-10-26)31(2,28)29)12-19(17)30-21(20)14-5-7-15(23)8-6-14/h5-8,11-13,26H,3-4,9-10H2,1-2H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDWVLJJJOTABN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(OC2=CC(=C(C=C21)C3CC3)N(CCO)S(=O)(=O)C)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90219225 | |

| Record name | Nesbuvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nesbuvir | |

CAS RN |

691852-58-1 | |

| Record name | Nesbuvir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0691852581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nesbuvir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07238 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nesbuvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NESBUVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYK815W3Z8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

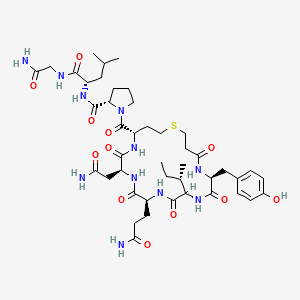

![N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[6-(2-amino-2-oxoethyl)-9-(3-amino-3-oxopropyl)-12-butan-2-yl-15-[(4-hydroxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1678130.png)